(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane
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Overview
Description
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane is an organic compound with a complex structure that includes chlorine, fluorine, and sulfur atoms attached to a benzene ring
Preparation Methods
The synthesis of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the chlorine, fluorine, and sulfanylmethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial production methods for this compound may involve large-scale chemical reactions in controlled environments to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process.
Chemical Reactions Analysis
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Addition Reactions: The benzene ring can undergo addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.
1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene: This compound is very similar but may have slight variations in its chemical structure or synthesis methods.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
1-chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEVIPAZZAPXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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